Alpha-halocarboxylic acids
Alpha-halocarboxylic acids are a class of organic compounds characterized by the presence of a halogen atom, typically chlorine or bromine, attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play significant roles in various chemical reactions and applications due to their reactivity.
Structurally, these acids have the general formula R-CHCl-COOH (for chlorine) or R-CHBr-COOH (for bromine), where R represents an alkyl or aryl substituent. Their synthetic preparation can be achieved through halogenation of carboxylic acid derivatives such as methyl ketones or aldehydes.
In chemical synthesis, alpha-halocarboxylic acids serve as versatile intermediates in organic reactions. They are often employed in the construction of more complex molecules via nucleophilic substitution at the α-position, leading to the formation of various functional groups. Additionally, these compounds can undergo rearrangement reactions and have applications in pharmaceuticals, agrochemicals, and polymers.
Due to their reactivity, careful handling is necessary when working with alpha-halocarboxylic acids to ensure safety and optimal results in synthetic processes.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
3-(carbamoylamino)-2-iodopropanoic acid | 61443-52-5 | C4H7IN2O3 |
![]() |
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid | 13252-14-7 | C9HF17O4 |
![]() |
3-Chlorotetrafluoropropionic acid | 661-82-5 | C3HClF4O2 |
![]() |
Sodium bromoacetate | 1068-52-6 | C2H2BrNaO2 |
![]() |
2,2-Dichloro-3,3,3-trifluoropropionic acid | 422-39-9 | C3HCl2F3O2 |
![]() |
cobalt(2+) bis(bromoacetate) | 54846-43-4 | C4H4Br2CoO4 |
![]() |
2-cyclopentylidene-2-fluoroacetic acid | 777946-22-2 | C7H9FO2 |
![]() |
3-ethenylazetidine; trifluoroacetic acid | 1630907-01-5 | C7H10F3NO2 |
![]() |
Potassium Bromodifluoroacetate | 87189-16-0 | C2HBrF2KO2 |
![]() |
FLUOROACETATE | 513-62-2 | C2H2FO2 |
Related Literature
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
Recommended suppliers
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products